tert-Butyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate” is a chemical compound . It is related to “tert-Butyl (S)-4-amino-2-((tert-butoxycarbonyl)amino)butanoate”, which has a molecular weight of 274.36 .
Synthesis Analysis
The synthesis of related compounds involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) as starting materials in dipeptide synthesis . The synthesis of tert-Butyl 4-aminobenzoate, for instance, uses tert-butyl 4-nitrobenzoate as a raw material .
Molecular Structure Analysis
The molecular structure of related compounds like “tert-Butyl (S)-4-amino-2-((tert-butoxycarbonyl)amino)butanoate” can be represented by the Inchi Code: 1S/C13H26N2O4/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6/h9H,7-8,14H2,1-6H3,(H,15,17)/t9-/m0/s1 .
Chemical Reactions Analysis
The chemical reactions involving related compounds like tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) are used in dipeptide synthesis with commonly used coupling reagents . The reaction conditions for the synthesis of tert-butyl 4-(aminomethyl)benzoate involve the use of hydrogen and palladium on activated charcoal in methanol .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “tert-Butyl (S)-4-amino-2-((tert-butoxycarbonyl)amino)butanoate” include a boiling point of 383.3±37.0 C at 760 mmHg .
Scientific Research Applications
1. Mechanistic Studies and Group Migration
- A study by Xue and Silverman (2010) explored the mechanism of N→O tert-butyloxycarbonyl (Boc) group migration, highlighting the compound's role in understanding chemical reactions and molecular behavior (Xue & Silverman, 2010).
2. Synthesis of Biologically Active Compounds
- Kubo et al. (1997) demonstrated the use of a similar compound in stereoselective carbon-carbon bond formation, integral for synthesizing biologically active compounds (Kubo, Kubota, Takahashi, & Nunami, 1997).
3. Intermediate in Synthesizing Jak3 Inhibitor
- Chen Xin-zhi (2011) reported on the synthesis process of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in creating the protein tyrosine kinase Jak3 inhibitor (Chen Xin-zhi, 2011).
4. Role in α-Amino Acid Synthesis
- Baldwin et al. (1996) synthesized derivatives of tert-butyl aminocarbonate for use in α-amino acid synthesis, highlighting its applicability in peptide and protein chemistry (Baldwin, Farthing, Russell, Schofield, & Spivey, 1996).
5. Acylation of Amines
- Harris and Wilson (1983) discovered that tert-butyl aminocarbonate can rapidly acylate amines, a significant finding in organic synthesis (Harris & Wilson, 1983).
6. Precursors to Fluorinated Alpha-Amino Acids
- Amii et al. (2000) described the palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides, useful for synthesizing fluorinated alpha-amino acids (Amii, Kishikawa, Kageyama, & Uneyama, 2000).
7. Synthesis of Medicinally Significant Candidates
- Khadse and Chaudhari (2015) reported the synthesis of tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate from L-Serine, an essential precursor for medicinally significant candidates (Khadse & Chaudhari, 2015).
8. Synthesis of Collagen Cross-Links
- Adamczyk, Johnson, and Reddy (1999) synthesized key intermediates for collagen cross-links using tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl)butanoate (Adamczyk, Johnson, & Reddy, 1999).
9. Synthesis of Peptide α-Carboxamides
- Gaehde and Matsueda (2009) synthesized N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid for use in solid-phase synthesis of peptide α-carboxamides, demonstrating its importance in peptide synthesis (Gaehde & Matsueda, 2009).
10. Role in Peptide Conformation
- Jankowska et al. (2002) studied the crystal structure of an N-tert-butoxycarbonyl amino acid derivative to examine its role in determining peptide conformation (Jankowska, Gilski, Jaskólski, Grzonka, & Łankiewicz, 2002).
Safety And Hazards
Future Directions
The future directions for the study and use of related compounds like tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) involve expanding their applicability. For instance, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared to expand the applicability of AAILs .
properties
IUPAC Name |
tert-butyl 4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O4/c1-14(2,3)21-12(19)17-16(7)8-10-18(11-9-16)13(20)22-15(4,5)6/h8-11H2,1-7H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFMFAYEKZUIHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736665 | |
Record name | tert-Butyl 4-[(tert-butoxycarbonyl)amino]-4-methylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate | |
CAS RN |
1187322-34-4 | |
Record name | tert-Butyl 4-[(tert-butoxycarbonyl)amino]-4-methylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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